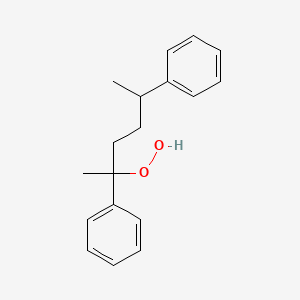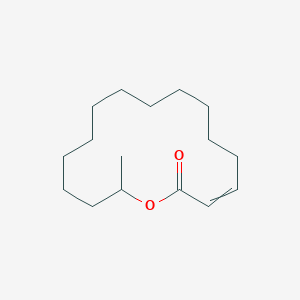![molecular formula C43H45P3Si B14417174 [(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane) CAS No. 86105-82-0](/img/structure/B14417174.png)
[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris[2-(diphenylphosphino)ethyl]silane is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three diphenylphosphinoethyl groups attached to a central silicon atom. This compound is known for its applications in catalysis and organic synthesis due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris[2-(diphenylphosphino)ethyl]silane typically involves the reaction of chloromethylsilane with diphenylphosphinoethyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ClCH3Si+3LiPPh2CH2CH2Li→MeSi[PPh2CH2CH2]3+3LiCl
Industrial Production Methods
Industrial production of Methyltris[2-(diphenylphosphino)ethyl]silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris[2-(diphenylphosphino)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The silicon atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted silanes.
Applications De Recherche Scientifique
Methyltris[2-(diphenylphosphino)ethyl]silane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with metals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of Methyltris[2-(diphenylphosphino)ethyl]silane primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The diphenylphosphinoethyl groups provide steric and electronic properties that enhance the reactivity and selectivity of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris[2-(diphenylphosphino)ethyl]phosphine: Similar in structure but with a phosphorus atom instead of silicon.
Bis[2-(diphenylphosphino)ethyl]phenylphosphine: Contains two diphenylphosphinoethyl groups and a phenyl group attached to phosphorus.
1,1,1-Tris(diphenylphosphinomethyl)ethane: Contains three diphenylphosphinomethyl groups attached to an ethane backbone.
Uniqueness
Methyltris[2-(diphenylphosphino)ethyl]silane is unique due to the presence of a silicon atom, which imparts different electronic properties compared to its phosphorus analogs. This uniqueness makes it particularly effective in certain catalytic applications where silicon’s properties are advantageous.
Propriétés
Numéro CAS |
86105-82-0 |
|---|---|
Formule moléculaire |
C43H45P3Si |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
2-[bis(2-diphenylphosphanylethyl)-methylsilyl]ethyl-diphenylphosphane |
InChI |
InChI=1S/C43H45P3Si/c1-47(35-32-44(38-20-8-2-9-21-38)39-22-10-3-11-23-39,36-33-45(40-24-12-4-13-25-40)41-26-14-5-15-27-41)37-34-46(42-28-16-6-17-29-42)43-30-18-7-19-31-43/h2-31H,32-37H2,1H3 |
Clé InChI |
NHYGRNPUHPLNMF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(CCP(C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


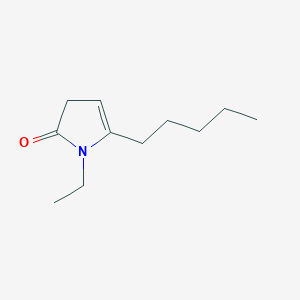
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

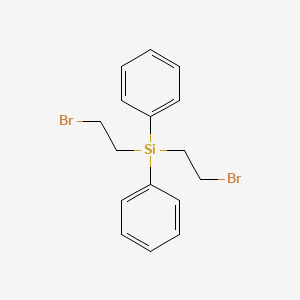
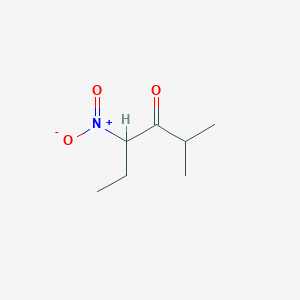
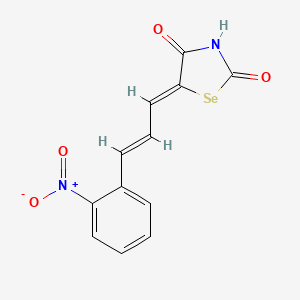
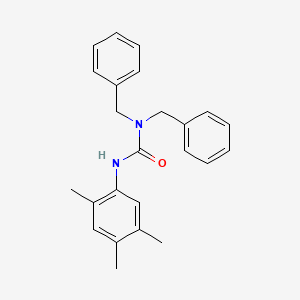
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
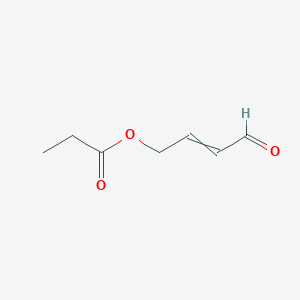
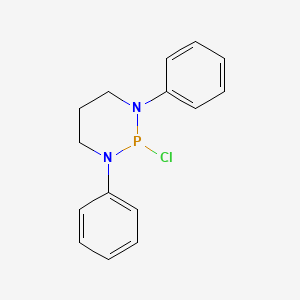
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
